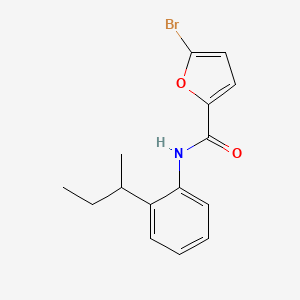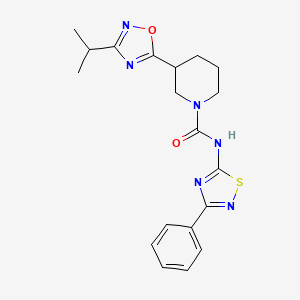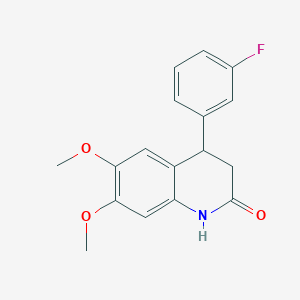![molecular formula C18H16F3NO3 B4056768 6,7-dimethoxy-4-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2(1H)-quinolinone](/img/structure/B4056768.png)
6,7-dimethoxy-4-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2(1H)-quinolinone
Overview
Description
6,7-dimethoxy-4-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2(1H)-quinolinone is a useful research compound. Its molecular formula is C18H16F3NO3 and its molecular weight is 351.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 351.10822786 g/mol and the complexity rating of the compound is 477. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Fluorescence Derivatization Reagent
6,7-Dimethoxyquinolinone derivatives have been found effective as fluorescence derivatization reagents for carboxylic acids in high-performance liquid chromatography. This application is significant for detecting and analyzing various fatty acids and other organic compounds. For example, 3-Bromomethyl-6,7-dimethoxy-1-methyl-2(1H)-quinoxalinone has shown high sensitivity and selectivity for this purpose (Yamaguchi et al., 1985).
Antioxidant Properties
Some novel quinolinone derivatives have been synthesized and evaluated for their antioxidant activities. Among these, certain 1,3,4,2-oxadiazaphosphepino[6,7-c]quinolinones exhibited higher antioxidant activities than standard antioxidants. This finding highlights the potential of 6,7-dimethoxyquinolinone derivatives in developing new antioxidant agents (Hassan et al., 2017).
Synthesis of Marine Alkaloids
Quinolinone compounds, including 6,7-dimethoxyquinolinone derivatives, have been used as intermediates in the synthesis of marine alkaloids like damirone A and B. These alkaloids have various biological activities and are of interest in medicinal chemistry (Roberts et al., 1994).
Medicinal Chemistry Applications
Quinolinone derivatives have been explored for their potential in medicinal chemistry, such as in the synthesis of nonpeptide oxytocin receptor antagonists. These compounds can be useful in studying the pharmacology of oxytocin receptors in human tissues (Lemaire et al., 2002).
Cardiac Stimulant Activity
Some quinolinone derivatives have been synthesized and evaluated for cardiotonic activity, demonstrating potential as cardiac stimulants. These compounds have shown significant effects on increasing cardiac contractility, suggesting their utility in congestive heart failure treatment (Alabaster et al., 1989).
Properties
IUPAC Name |
6,7-dimethoxy-4-[4-(trifluoromethyl)phenyl]-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3NO3/c1-24-15-7-13-12(8-17(23)22-14(13)9-16(15)25-2)10-3-5-11(6-4-10)18(19,20)21/h3-7,9,12H,8H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJSVLLIWVMOKJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(CC(=O)N2)C3=CC=C(C=C3)C(F)(F)F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1'-(1,4-piperazinediyl)bis[3-(3,4-dimethylphenoxy)-2-propanol]](/img/structure/B4056691.png)
![4-methyl-N-(2-{[(2-methylphenyl)amino]methyl}phenyl)benzenesulfonamide](/img/structure/B4056702.png)
![N-{1-[1-(3-chlorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methylbenzamide](/img/structure/B4056723.png)
![4-(3-methylcyclohexyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B4056726.png)

![4-[4-(4-methoxyphenoxy)phenyl]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B4056737.png)
![1-[4-(4-hydroxy-3-iodo-5-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]ethanone](/img/structure/B4056742.png)

![N-{4-[(3-chlorobenzoyl)amino]phenyl}-4-methyl-3-nitrobenzamide](/img/structure/B4056751.png)


![2-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-N-[4-(1H-pyrazol-1-yl)benzyl]propan-1-amine](/img/structure/B4056759.png)
![1-(2-chlorobenzyl)-3-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B4056764.png)

